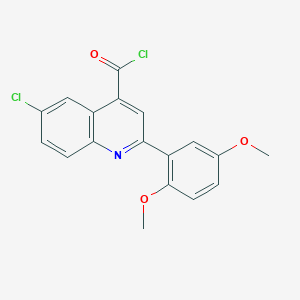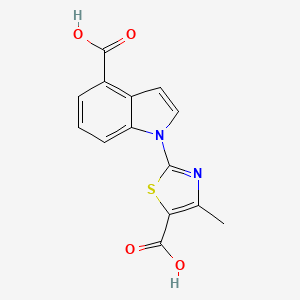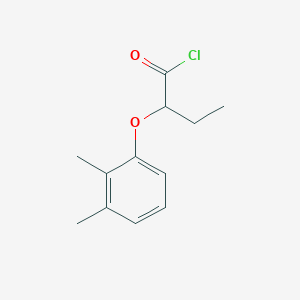
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride
描述
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is an organic compound with the molecular formula C11H12ClNO4 and a molecular weight of 257.67 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a nitrophenoxy group attached to a propanoyl chloride moiety .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride typically involves the reaction of 2-methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride product. The general reaction scheme is as follows:
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid+SOCl2→2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of thionyl chloride in large quantities requires proper handling and safety measures due to its corrosive nature.
化学反应分析
Types of Reactions
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Hydrolysis: The acyl chloride can be hydrolyzed to the corresponding carboxylic acid in the presence of water.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions can be used.
Hydrolysis: The reaction with water or aqueous base (e.g., NaOH) leads to the formation of the carboxylic acid.
Major Products
Nucleophilic Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoyl chloride.
Hydrolysis: Formation of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoic acid.
科学研究应用
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent for the modification of proteins and peptides, aiding in the study of protein structure and function.
Medicinal Chemistry: The compound is used in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including agrochemicals and dyes.
作用机制
The mechanism of action of 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride involves its reactivity as an acylating agent. The acyl chloride group reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in proteomics research to modify proteins and peptides, thereby enabling the study of their structure and function.
相似化合物的比较
Similar Compounds
- 2-Methyl-2-(4-nitrophenoxy)propanoyl chloride
- 2-Methyl-2-(3-chloro-4-nitrophenoxy)propanoyl chloride
- 2-Methyl-2-(3-methyl-4-aminophenoxy)propanoyl chloride
Uniqueness
2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride is unique due to the presence of both a nitro group and a methyl group on the phenoxy ring. This combination of substituents imparts distinct electronic and steric properties, making it particularly useful in specific chemical reactions and research applications.
属性
IUPAC Name |
2-methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-7-6-8(4-5-9(7)13(15)16)17-11(2,3)10(12)14/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOCZYLMFJOKIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C(=O)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301207650 | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160257-76-0 | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160257-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2-(3-methyl-4-nitrophenoxy)propanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301207650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[4-(1-Methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420629.png)


![3-[(2-Chloro-6-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1420633.png)






